molecular formula C11H18N4O3S B2593869 N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide CAS No. 1203240-35-0

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide

Cat. No.: B2593869
CAS No.: 1203240-35-0
M. Wt: 286.35
InChI Key: ZGYBHAUSLQSYTC-UHFFFAOYSA-N
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Description

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group and an ethyl methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution, where pyrrolidine reacts with a halogenated pyrimidine derivative.

    Attachment of the Ethyl Methanesulfonamide Moiety: The final step involves the reaction of the intermediate compound with ethyl methanesulfonamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.

    Biology: The compound is used in studies related to cell signaling pathways and molecular interactions.

    Industry: It finds applications in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The pyrrolidine group enhances binding affinity and specificity, while the methanesulfonamide moiety can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide: This compound shares a similar pyrimidine core but differs in the substituents attached to the ring.

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another compound with a pyrimidine ring, but with different functional groups and biological activities.

Uniqueness

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine group and the methanesulfonamide moiety makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c1-19(16,17)14-4-7-18-11-8-10(12-9-13-11)15-5-2-3-6-15/h8-9,14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYBHAUSLQSYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCOC1=NC=NC(=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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